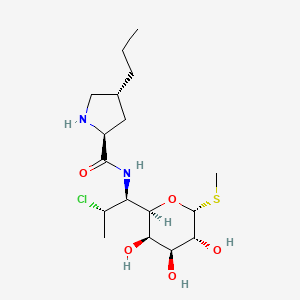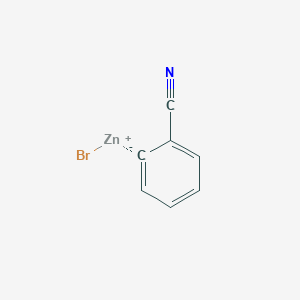
p-Me-β-CPT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Me-β-CPT (para-methyl-β-carboline-3-carboxylate) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the family of β-carbolines, which are naturally occurring alkaloids found in plants, animals, and human tissues. p-Me-β-CPT has been studied extensively for its ability to modulate the activity of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Ceftaroline (CPT) is effective against heteroresistant Methicillin-Resistant Staphylococcus aureus (MRSA) strains. Despite resistance mechanisms and intermediate levels of resistance, CPT remains a viable therapeutic option for treating heteroresistant MRSA infections (Fernandez et al., 2014).
Enhanced Tumor Accumulation
Camptothecin-20-O-glycinate conjugated with polyethylene glycol (PEG-β-CPT) shows promising results in tumor accumulation. This conjugation improves circulatory retention, antitumor activity, and biodistribution, especially for solid tumors (Conover et al., 1998).
Metabolic Signaling in Diabetes
In the context of diabetes, β-cell function is crucial. Studies have compared mixed-meal tolerance tests and glucagon stimulation tests to assess β-cell function, with implications for therapeutic trials in Type 1 diabetes (Greenbaum et al., 2008).
Cardiovascular Applications
β-blockers, including nadolol and β1-selective β-blockers, play a significant role in managing catecholaminergic polymorphic ventricular tachycardia, demonstrating varying effectiveness in preventing arrhythmic events (Leren et al., 2016).
Biochemical Studies
Understanding the structure and lipophilicity of β-blockers, including CPT-I, is critical for insight into their pharmacokinetics and pharmacodynamics. Studies have focused on the partitioning behavior and intermolecular interactions of these compounds (Caron et al., 1999).
Stem Cell Research
Research involving human pluripotent stem cells to generate pancreatic β-cells offers potential for diabetes treatment. This includes the development of culture conditions for long-term self-renewal of pancreatic progenitors, which can differentiate into insulin-producing β-cells (Trott et al., 2017).
Biomedical Engineering
β-Titanium alloys, processed using powder bed fusion, a type of additive manufacturing, show promise in biomedical applications due to their lower modulus and biocompatibility, potentially reducing stress shielding in implants (Sing, 2022).
Molecular Biology
Understanding the regulation of carnitine palmitoyltransferase I (CPT-I) gene isoforms, CPT-I α and CPT-I β, in tissues like the heart and liver, is significant for metabolic studies and therapeutic applications (Cook et al., 2001).
Eigenschaften
CAS-Nummer |
141807-59-2 |
|---|---|
Produktname |
p-Me-β-CPT |
Molekularformel |
C16H21NO2 |
Molekulargewicht |
273.38 |
Reinheit |
> 98% |
Synonyme |
2-β-Carboxyl-3-β-(4-methylphenyl)tropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)